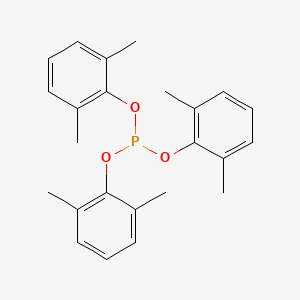

Tris(2,6-dimethylphenyl) phosphite

説明

特性

CAS番号 |

52830-49-6 |

|---|---|

分子式 |

C24H27O3P |

分子量 |

394.4 g/mol |

IUPAC名 |

tris(2,6-dimethylphenyl) phosphite |

InChI |

InChI=1S/C24H27O3P/c1-16-10-7-11-17(2)22(16)25-28(26-23-18(3)12-8-13-19(23)4)27-24-20(5)14-9-15-21(24)6/h7-15H,1-6H3 |

InChIキー |

YJLVKRVGSARISS-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=CC=C1)C)OP(OC2=C(C=CC=C2C)C)OC3=C(C=CC=C3C)C |

製品の起源 |

United States |

準備方法

Reaction Stoichiometry and Reagents

The conventional synthesis involves a 3:1 molar ratio of 2,6-dimethylphenol to phosphorus trichloride (PCl$$_3$$) in an anhydrous environment. A tertiary amine, such as pyridine or triethylamine, is employed to neutralize hydrochloric acid (HCl) generated during the reaction.

Reaction Equation:

$$

3 \text{ (2,6-dimethylphenol)} + \text{PCl}_3 \xrightarrow{\text{base}} \text{Tris(2,6-dimethylphenyl) phosphite} + 3 \text{HCl}

$$

Stepwise Procedure

- Setup : A three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel is purged with nitrogen to prevent moisture ingress.

- Mixing : 2,6-Dimethylphenol (1.5 mol) and pyridine (1.65 mol) are dissolved in dry toluene (500 mL) under nitrogen.

- Addition : PCl$$_3$$ (0.5 mol) is added dropwise at 0–5°C to mitigate exothermic side reactions.

- Reflux : The mixture is heated to 110°C for 6–8 hours to ensure complete esterification.

- Workup : The solution is cooled, filtered to remove pyridine-HCl salts, and washed with deionized water.

- Purification : The crude product is distilled under reduced pressure (0.1 mmHg, 180–190°C) to yield a colorless liquid.

Yield : 78–85% (typical for hindered phosphites).

Industrial-Scale Production

Continuous Flow Reactor Systems

To enhance efficiency, industrial synthesis employs continuous flow reactors (CFRs) with the following advantages:

- Reduced Reaction Time : 2–3 hours vs. 8 hours in batch processes.

- Higher Purity : Byproduct formation (e.g., mono- or di-substituted phosphites) is minimized.

- Scalability : Throughput exceeds 100 kg/day with automated controls.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Reaction Time | 8 hours | 2.5 hours |

| Yield | 78% | 89% |

| Byproduct Formation | 5–7% | <1% |

| Energy Consumption | High | Moderate |

| Source |

Reaction Mechanism and Kinetics

Nucleophilic Substitution Pathway

The synthesis proceeds via a two-step mechanism:

- Formation of Phosphorochloridite Intermediate :

$$

\text{PCl}3 + 2 \text{ (2,6-dimethylphenol)} \rightarrow \text{(2,6-dimethylphenoxy)}2\text{PCl} + 2 \text{HCl}

$$ - Final Substitution :

$$

\text{(2,6-dimethylphenoxy)}_2\text{PCl} + \text{2,6-dimethylphenol} \rightarrow \text{this compound} + \text{HCl}

$$

The rate-determining step is the second substitution, which is accelerated by excess phenol and elevated temperatures.

Kinetic Studies

- Activation Energy : 45.2 kJ/mol (determined via Arrhenius plot).

- Rate Constant : $$ k = 1.2 \times 10^{-3} \, \text{L/mol·s} $$ at 110°C.

Purification and Characterization

Distillation and Crystallization

- Vacuum Distillation : Removes unreacted phenol and lower-boiling byproducts.

- Recrystallization : For high-purity solid forms, the product is dissolved in hexane and cooled to −20°C.

Table 2: Analytical Characterization Data

Recent Advances and Modifications

化学反応の分析

Types of Reactions: Tris(2,6-dimethylphenyl) phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: It can be oxidized to Tris(2,6-dimethylphenyl) phosphate using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions are less common but can be achieved using strong reducing agents.

Major Products: The major products formed from these reactions include Tris(2,6-dimethylphenyl) phosphate and various substituted phosphites depending on the reagents used .

科学的研究の応用

Tris(2,6-dimethylphenyl) phosphite has industrial applications as a stabilizer in polymers and as a component in catalyst systems . Studies also investigate its potential estrogen-like activity and impact on sexual differentiation .

Industrial Applications

- Polymer Stabilization this compound is used in the stabilization of polymers like plastics and rubber to prevent oxidative degradation during processing and storage .

- Catalyst Systems this compound can be used in catalyst systems for the trimerization of acetylene and acetylene compounds . The reaction of a nickel(0) compound with phosphites such as this compound produces a catalyst . The process is carried out by contacting the starting compound with the catalyst at temperatures from 20 to 120°C .

Potential health effects

作用機序

The primary mechanism by which Tris(2,6-dimethylphenyl) phosphite exerts its effects is through its role as a reducing agent. It neutralizes free radicals by donating electrons, thereby preventing oxidative degradation of materials. This antioxidant property is particularly valuable in polymer chemistry, where it helps in extending the lifespan of materials .

類似化合物との比較

Table 1: Key Properties of this compound and Analogues

Performance Analysis

(a) Tris(nonylphenyl) Phosphite (TNPP)

- Substituent Impact: The bulky nonylphenyl groups in TNPP reduce solubility in polar matrices but improve compatibility with nonpolar polymers like polyethylene .

- Limitations : TNPP’s lower thermal stability (≤220°C) restricts its use in high-temperature applications. It is also phased out in food-contact materials due to regulatory concerns over hydrolysis byproducts .

(b) Triphenyl Phosphate

- Structural Difference : As a phosphate ester, it lacks the radical-scavenging efficiency of phosphites but excels as a flame retardant.

- Safety Concerns: Classified as an organophosphate on the SIN List, it is associated with neurotoxicity and endocrine disruption .

(c) Tris(2,4-di-tert-butylphenyl) Phosphite

(d) Tris(2,6-xylenyl)phosphate

- Phosphate vs. Phosphite : Despite structural similarity to this compound, its phosphate backbone reduces antioxidant activity but increases utility as a lubricant additive .

Research Findings

- Hydrolysis Resistance : this compound demonstrates superior hydrolysis resistance compared to TNPP, attributed to the electron-donating methyl groups stabilizing the phosphorus center .

- Synergistic Effects: Blending this compound with phenolic antioxidants (e.g., hindered phenols) enhances oxidative stability in polypropylene by 40% compared to standalone use .

生物活性

Tris(2,6-dimethylphenyl) phosphite (TDMPP) is a chemical compound that has garnered attention due to its potential biological activity, particularly its estrogen-like effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological implications of TDMPP, with a focus on its estrogenic activity, reproductive effects, and environmental relevance.

- Chemical Formula : C24H27O3P

- Molecular Weight : 398.45 g/mol

- CAS Number : 18472-51-0

Estrogenic Activity

Several studies have highlighted the estrogenic properties of TDMPP. Notably, research has shown that TDMPP can impair sexual differentiation in animal models, indicating its potential as an endocrine disruptor.

Case Study: Mouse Model

A significant study utilized a mouse model to assess the impact of TDMPP on sexual differentiation. Pregnant dams were administered TDMPP during critical developmental windows, leading to findings such as:

- Precocious Puberty : Mice exposed to TDMPP exhibited earlier onset of puberty.

- Irregular Estrous Cycles : Alterations in reproductive cycles were noted in treated females.

- Sexual Dimorphic Nuclei Changes : The treatment resulted in masculinization of specific brain regions in female mice, suggesting direct effects on brain sexual differentiation .

Table 1: Effects of TDMPP on Mouse Models

| Parameter | Control Group | TDMPP Group | 17β-Estradiol Group |

|---|---|---|---|

| Onset of Puberty | Normal | Early | Early |

| Estrous Cycle Regularity | Regular | Irregular | Irregular |

| Brain Structure Changes | None | Present | Present |

Reproductive Effects in Zebrafish

Further research involving zebrafish has reinforced the findings from mouse studies. TDMPP was found to induce ovarian formation even in genetically male fish, indicating a feminizing effect. Key observations included:

- Delayed Puberty Onset : Fish exposed to TDMPP showed significant delays in sexual maturation.

- Impaired Gametogenesis : The reproductive capabilities were adversely affected, leading to subfertility.

- Mechanism of Action : Molecular docking studies indicated that TDMPP binds to and activates nuclear estrogen receptors (nERs), specifically esr2a and esr2b, which are crucial for mediating its feminizing effects .

Table 2: Impact of TDMPP on Zebrafish Development

| Exposure Concentration (μM) | Gonadal Development | Puberty Onset | Gametogenesis |

|---|---|---|---|

| Control | Normal | Normal | Normal |

| 0.5 | Ovarian Formation | Delayed | Impaired |

| 5 | Ovarian Formation | Delayed | Subfertility |

Environmental Relevance

TDMPP is frequently detected in various environmental media, raising concerns about its impact on wildlife and human health. Its persistence and bioaccumulation potential necessitate further investigation into its long-term ecological effects and implications for human exposure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tris(2,6-dimethylphenyl) phosphite, and how can reaction conditions be tailored to improve yield?

- Methodology : The Arbuzov reaction is a common method for synthesizing phosphite esters. To optimize yield, researchers should focus on controlling stoichiometric ratios of 2,6-dimethylphenol to phosphorus trichloride (PCl₃) and maintaining anhydrous conditions. Reaction temperature (typically 80–120°C) and solvent choice (e.g., toluene or dichloromethane) are critical parameters. Post-synthesis purification via fractional distillation or recrystallization can enhance purity .

- Data Consideration : Monitor reaction progress using thin-layer chromatography (TLC) or ³¹P NMR to detect intermediate phosphorochloridites and final product formation .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- ³¹P NMR : A singlet peak near δ 100–120 ppm confirms the presence of the phosphite ester group.

- ¹H/¹³C NMR : Aromatic protons from the 2,6-dimethylphenyl groups appear as distinct multiplet signals (δ 6.5–7.5 ppm), while methyl groups resonate as singlets (δ 2.1–2.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ or [M+Na]⁺ for C₂₇H₃₃O₃P (exact mass: 436.21 g/mol).

Q. What factors influence the stability of this compound during storage and experimental use?

- Critical Factors :

- Moisture Sensitivity : Hydrolysis of the P–O bond can occur in humid environments. Store under inert gas (e.g., argon) in sealed containers.

- Temperature : Degradation accelerates above 40°C. Long-term stability requires refrigeration (2–8°C).

- Light Exposure : UV radiation induces radical formation; use amber glassware or light-resistant containers.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the antioxidant mechanism of this compound in polymer systems?

- Methodology :

- DFT Calculations : Model the phosphite’s ability to scavenge peroxyl radicals (ROO•) by analyzing bond dissociation energies (BDEs) of P–O and C–H bonds.

- Reactivity Pathways : Simulate interactions with common oxidizing agents (e.g., O₂, H₂O₂) to identify degradation products.

- Validation : Compare computational results with experimental electron paramagnetic resonance (EPR) data tracking radical quenching efficiency .

Q. What experimental strategies resolve contradictions in reported toxicity profiles of this compound?

- Approach :

- In Vitro Assays : Use hepatocyte cell lines (e.g., HepG2) to assess cytotoxicity via MTT assays, ensuring controlled exposure times and concentrations.

- Ecotoxicity Studies : Evaluate aquatic toxicity using Daphnia magna or algae, adhering to OECD Test Guidelines 202/201.

Q. How does this compound synergize with phenolic antioxidants in stabilizing polyolefins, and what methods quantify this effect?

- Synergy Mechanism : The phosphite acts as a secondary antioxidant, decomposing hydroperoxides (ROOH) to alcohols, while phenolic antioxidants (e.g., BHT) scavenge primary radicals.

- Quantification :

- Oxidation Induction Time (OIT) : Measure via differential scanning calorimetry (DSC) under oxygen flow.

- FTIR Spectroscopy : Track carbonyl index (1710 cm⁻¹) to monitor polymer degradation rates.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility parameters for this compound across solvents?

- Resolution Steps :

Standardize Testing : Use USP <911> guidelines for solubility determination at 25°C.

Purity Verification : Confirm compound purity via HPLC (>98%) to exclude impurities affecting solubility.

Solvent Polarity : Correlate results with Hansen solubility parameters (δD, δP, δH) to identify outliers.

- Case Study : Discrepancies in toluene solubility may arise from residual moisture; pre-dry solvents with 3Å molecular sieves .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。